molecular formula C7H6Na2O6S B088531 3-Sulfobenzoic acid disodium salt monohydrate CAS No. 14995-40-5

3-Sulfobenzoic acid disodium salt monohydrate

Cat. No.: B088531
CAS No.: 14995-40-5
M. Wt: 264.17 g/mol
InChI Key: VODZKGQSNPCTAD-UHFFFAOYSA-L
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Description

3-Sulfobenzoic acid disodium salt monohydrate is a chemical compound with the molecular formula C7H6Na2O6S. It is a sodium salt of 3-sulfonatobenzoic acid and exists in a hydrated form. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Mechanism of Action

Target of Action

This compound is a specialty product used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Mode of Action

It has been used in the synthesis of ionic liquid, 1-hexyl-3-propanenitrileimidazolium sulfobenzoate (sba) . This suggests that it may interact with its targets through ionic interactions.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.

Pharmacokinetics

It is soluble in water , which suggests that it may have good bioavailability when administered in aqueous solution.

Result of Action

Given its use in proteomics research , it may influence protein-related processes in the cell.

Action Environment

Its solubility in water suggests that it may be stable in aqueous environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Sulfobenzoic acid disodium salt monohydrate can be synthesized through the sulfonation of benzoic acid followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:

    Sulfonation: Benzoic acid is treated with sulfuric acid to introduce the sulfonic acid group, forming 3-sulfonatobenzoic acid.

    Neutralization: The resulting 3-sulfonatobenzoic acid is then neutralized with sodium hydroxide to form sodium 3-sulfonatobenzoate.

    Hydration: The final product is obtained in its hydrated form by crystallization from an aqueous solution.

Industrial Production Methods: Industrial production of sodium 3-sulfonatobenzoate hydrate follows similar synthetic routes but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity. The use of continuous reactors and crystallizers helps in maintaining consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Sulfobenzoic acid disodium salt monohydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding sulfonate salts.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonate salts.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

3-Sulfobenzoic acid disodium salt monohydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfonated compounds.

    Biology: It is employed in biochemical assays and as a buffer component in various biological experiments.

    Medicine: Research studies explore its potential as a drug delivery agent and its role in pharmaceutical formulations.

    Industry: It is used in the production of detergents, dyes, and other industrial chemicals due to its surfactant properties.

Comparison with Similar Compounds

    Sodium 4-sulfonatobenzoate: Similar structure but with the sulfonate group at the 4-position.

    Sodium 2-sulfonatobenzoate: Sulfonate group at the 2-position, leading to different reactivity and properties.

Uniqueness: 3-Sulfobenzoic acid disodium salt monohydrate is unique due to the position of the sulfonate group, which influences its chemical reactivity and interaction with other molecules. This positional difference can lead to variations in its applications and effectiveness in different fields.

Properties

IUPAC Name

disodium;3-sulfonatobenzoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5S.2Na.H2O/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;;;/h1-4H,(H,8,9)(H,10,11,12);;;1H2/q;2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODZKGQSNPCTAD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Na2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14995-40-5
Record name Disodium 2-sulphonatobenzoate
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